1-methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
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Overview
Description
1-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound featuring a benzodiazole core, a pyridine sulfonyl group, and a pyrrolo-pyrrolidine moiety
Preparation Methods
The synthesis of 1-methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo-Pyrrolidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Sulfonyl Group: This step often involves sulfonylation reactions using reagents like pyridine-3-sulfonyl chloride.
Construction of the Benzodiazole Core: This can be synthesized through condensation reactions involving ortho-diamines and carboxylic acids or their derivatives.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-Methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used to investigate biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The pyridine sulfonyl group and benzodiazole core play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to 1-methyl-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole include:
Pyrrolidine Derivatives: These compounds share the pyrrolo-pyrrolidine moiety and exhibit similar biological activities.
Benzodiazole Derivatives: Compounds with a benzodiazole core are often used in medicinal chemistry for their pharmacological properties.
Pyridine Sulfonyl Compounds: These compounds are known for their role in various chemical reactions and biological activities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C19H21N5O2S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-methyl-2-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)benzimidazole |
InChI |
InChI=1S/C19H21N5O2S/c1-22-18-7-3-2-6-17(18)21-19(22)23-10-14-12-24(13-15(14)11-23)27(25,26)16-5-4-8-20-9-16/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
OUMVRERXBBNLBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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